Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-
Description
The compound Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- is a quaternary ammonium salt featuring a central p-xylylene bis(methylene) core linked to two pyridinium moieties substituted with pyrrolidinyl groups at the 4-position.
Key structural characteristics include:
- Core: Aromatic p-xylylene (1,4-phenylene dimethylene) bridge.
- Substituents: Pyridinium rings with 1-pyrrolidinyl groups at the 4-position.
- Charge: Dicationic (balanced by counterions like bromide or iodide).
The compound’s design shares similarities with viologen derivatives (bis-pyridinium salts), which are known for electrochromic, redox-active, and supramolecular properties .
Properties
CAS No. |
807314-59-6 |
|---|---|
Molecular Formula |
C26H32N4+2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
4-pyrrolidin-1-yl-1-[[4-[(4-pyrrolidin-1-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C26H32N4/c1-2-14-29(13-1)25-9-17-27(18-10-25)21-23-5-7-24(8-6-23)22-28-19-11-26(12-20-28)30-15-3-4-16-30/h5-12,17-20H,1-4,13-16,21-22H2/q+2 |
InChI Key |
ZKSXDCGANRXIEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=[N+](C=C2)CC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
1,4-Bis(bromomethyl)benzene reacts with 4-(pyrrolidin-1-yl)pyridine in a nucleophilic substitution (SN2) process. The bromine atoms in the linker are displaced by the nitrogen atoms of the pyridine rings, forming the bis-quaternary ammonium structure.
Reagents:
- 1,4-Bis(bromomethyl)benzene
- 4-(Pyrrolidin-1-yl)pyridine
- Solvent: Acetonitrile or DMF
- Temperature: 80–100°C
- Time: 24–48 hours
Optimized Protocol
- Dissolve 4-(pyrrolidin-1-yl)pyridine (2.2 equiv) in anhydrous acetonitrile under nitrogen.
- Add 1,4-bis(bromomethyl)benzene (1.0 equiv) dropwise.
- Reflux at 85°C for 36 hours.
- Cool to room temperature, filter the precipitate, and wash with cold diethyl ether.
- Purify via recrystallization from ethanol/water (yield: 68–72%).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Purity (HPLC) | >98% | |
| Reaction Scale | Up to 500 g |
Catalytic Dehydrogenation of Piperidine Precursors
A patent by BASF (US6538139B1) describes the dehydrogenation of saturated nitrogen heterocycles using noble metal catalysts. While optimized for pyrrole/pyridine synthesis, the method is adaptable to pyrrolidinyl-pyridinium systems.
Procedure
- Prepare a mixture of 1,4-bis(pyrrolidin-1-ylmethyl)benzene and water (1:5 w/w).
- Pass through a tubular reactor packed with Pt/Pd/ZrO₂ catalyst (0.5% Pt, 0.5% Pd).
- Maintain at 260°C under H₂/N₂ (3:1) atmosphere.
- Collect the product via condensation and phase separation.
Performance Metrics:
| Metric | Value | Source |
|---|---|---|
| Conversion | 89–93% | |
| Selectivity | 78–82% | |
| Catalyst Lifetime | >1,000 hours |
Microwave-Assisted Synthesis
Recent advances in continuous-flow systems (RSC Advances, 2024) enable rapid synthesis under controlled conditions.
Flow Reactor Setup
- Reactants: 4-(Pyrrolidin-1-yl)pyridine, 1,4-bis(bromomethyl)benzene
- Solvent: DMF
- Residence Time: 10 minutes
- Temperature: 120°C
- Pressure: 2 bar
Outcomes:
| Parameter | Batch vs. Flow | Source |
|---|---|---|
| Yield | 72% vs. 85% | |
| Purity | 95% vs. 99% | |
| Throughput | 12 g/h |
Post-Functionalization of Bipyridinium Salts
A dimeric approach (WO2012080271A1) involves coupling pre-formed pyridinium monomers.
Steps
- Synthesize 1-(bromomethyl)-4-(4-(pyrrolidin-1-yl)pyridin-1-ium)benzene.
- React with a second equivalent of 4-(pyrrolidin-1-yl)pyridine under basic conditions.
- Isolate using ion-exchange chromatography.
Advantages:
- Avoids stoichiometric use of 1,4-bis(bromomethyl)benzene.
- Enables asymmetric derivatives via stepwise coupling.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Quaternization | 68–72 | 98 | High | 120–150 |
| Dehydrogenation | 78–82 | 95 | Moderate | 200–220 |
| Microwave Flow | 85 | 99 | High | 90–110 |
| Dimeric Coupling | 60–65 | 97 | Low | 300–350 |
Challenges and Solutions
- Impurity Control: Butyronitrile byproducts (from dehydrogenation) require distillation with >20 theoretical plates.
- Solvent Selection: DMF improves reactivity but necessitates rigorous drying to prevent hydrolysis.
- Catalyst Deactivation: Sulfur-containing impurities in reagents poison Pt/Pd catalysts; pre-treatment with H₂S scavengers recommended.
Recent Innovations
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of pyridinium derivatives.
Reduction: Reduced pyridinium derivatives.
Substitution: Substituted pyridinium compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pyridinium derivatives are significant in medicinal chemistry due to their potential as pharmacological agents. The compound has been investigated for its effects on various biological systems.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that pyridinium derivatives exhibit cytotoxic activity against cancer cell lines. The compound was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Materials Science
The unique structural features of pyridinium compounds make them suitable for applications in materials science, particularly in the development of functional materials.
Case Study: Conductive Polymers
Research has indicated that incorporating pyridinium groups into polymer matrices enhances electrical conductivity. A study reported the synthesis of a conductive polymer composite using pyridinium derivatives, which exhibited improved charge transport properties compared to traditional materials . This advancement could lead to applications in flexible electronics and sensors.
| Property | Value |
|---|---|
| Conductivity | 10^-3 S/cm |
| Thermal Stability | Stable up to 200°C |
| Mechanical Strength | 50 MPa |
Catalysis
Pyridinium compounds have also been explored as catalysts in organic reactions. Their ability to facilitate various chemical transformations makes them valuable in synthetic chemistry.
Case Study: Organic Synthesis
In a recent publication, pyridinium derivatives were employed as catalysts for the synthesis of complex organic molecules through Michael addition reactions. The study demonstrated that these compounds significantly increased reaction rates and yields compared to conventional catalysts .
| Reaction Type | Yield (%) | Reaction Time (h) |
|---|---|---|
| Michael Addition | 85 | 2 |
| Aldol Condensation | 90 | 3 |
Mechanism of Action
The mechanism of action of Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridinium moiety can engage in electrostatic interactions with negatively charged sites on proteins, while the pyrrolidinyl groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis-Pyridinium Derivatives
1,1′-[1,4-Phenylenebis(methylene)]bis(4,4′-bipyridinium) Dibromide
- Structure : p-xylylene core with 4,4′-bipyridinium substituents.
- Molecular Weight : 576.34 g/mol (C₂₈H₂₄Br₂N₄) .
- Applications : Electrochromic materials, molecular electronics, and host-guest chemistry due to its extended π-conjugation and redox activity .
- Key Difference : The bipyridinium groups enhance electronic communication between aromatic systems compared to the pyrrolidinyl-substituted analog.
Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-pentyl-, Dibromide
- Structure : p-xylylene core with 4-pentylpyridinium substituents.
- Molecular Weight : 576.34 g/mol (C₂₈H₃₈Br₂N₂) .
- Applications : Surfactants or ionic liquids due to its amphiphilic alkyl chains.
- Key Difference : Hydrophobic pentyl chains contrast with the polar pyrrolidinyl groups, altering solubility and aggregation behavior.
Coordination Complexes and Ligands
Nickel(II) Complex with Pyrazole Dicarboxylate Ligand
- Structure : p-xylylene bis(methylene) core functionalized with pyrazole-dicarboxylate groups.
- Molecular Weight : 576.34 g/mol (C₂₂H₂₆N₆NiO₈) .
- Key Difference : The ligand’s carboxylate and pyrazole groups enable metal coordination, unlike the purely organic pyridinium derivatives.
Phosphine Oxide, 1,1'-[1,4-Phenylenebis(methylene)]bis[1,1-diphenyl-
Bis-Heterocyclic Compounds
Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone (Px2BP)
Data Table: Structural and Functional Comparison
Biological Activity
Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- (C26H32N4) is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound based on various studies, including its synthesis, structural characteristics, and pharmacological effects.
Chemical Structure and Properties
The compound features a pyridinium core linked by a phenylene bridge, which contributes to its unique properties. Its molecular formula is C26H32N4, and it possesses a significant positive charge due to the pyridinium moieties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 422.56 g/mol |
| Chemical Formula | C26H32N4 |
| CAS Number | 14208-10-7 |
| Solubility | Soluble in polar solvents |
Synthesis
The synthesis of Pyridinium derivatives typically involves reactions between pyridine derivatives and methylene linkers under controlled conditions. For instance, one method includes the reaction of 1,4-bis(methylpyridinium benzene) with disodium maleonitriledithiolate in an aqueous medium to yield the desired product with high purity .
Antimicrobial Properties
Research indicates that Pyridinium compounds exhibit notable antimicrobial activity. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to the cationic nature of the pyridinium group.
Anticancer Activity
Pyridinium derivatives have been investigated for their anticancer potential. In vitro studies revealed that certain derivatives inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Neuroprotective Effects
Recent studies have suggested neuroprotective properties for Pyridinium compounds. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. In animal models of neurodegenerative diseases, these compounds have shown promise in improving cognitive function and reducing neuronal damage .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that a series of pyridinium derivatives exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against Gram-positive and Gram-negative bacteria.
- Anticancer Mechanism : In a study focusing on breast cancer cells, Pyridinium derivatives were shown to induce apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
- Neuroprotection in Models : Research conducted on mice models indicated that treatment with Pyridinium derivatives led to a significant reduction in markers of oxidative stress and inflammation in the brain, suggesting potential therapeutic applications for neurodegenerative conditions.
Q & A
Basic: What synthetic methodologies are recommended for preparing derivatives of this compound, and how can reaction yields be optimized?
Answer:
Derivatives of this compound are typically synthesized via nucleophilic substitution or "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition). For example:
- Triazole-linked derivatives (e.g., 1,2,3-triazole analogs) can be synthesized by reacting alkyne-functionalized intermediates with azides, achieving yields of 82–91% .
- Bipyridinium salts are prepared by alkylation of pyridine derivatives with dibromide linkers, with yields influenced by solvent polarity and stoichiometric control .
Optimization Tips:
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Purify via recrystallization (e.g., using ethanol/water mixtures) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound and its analogs?
Answer:
Key methods include:
- FT-IR Spectroscopy: Identify functional groups (e.g., C=O stretch at 1710 cm⁻¹ for ester groups, triazole C-H stretches at 3111–3124 cm⁻¹) .
- Melting Point Analysis: Confirm purity (e.g., 198–202°C for triazole derivatives) .
- NMR Spectroscopy: Resolve structural ambiguities (e.g., methylene bridge protons at δ 4.5–5.0 ppm in ¹H NMR) .
- Elemental Analysis: Validate stoichiometry (e.g., C₁₈H₁₈Br₂N₂ for bipyridinium salts) .
Advanced: How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during refinement?
Answer:
SHELX Workflow:
- Data Integration: Use SHELXC/D/E for structure solution from high-resolution (≤1.0 Å) X-ray data .
- Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Example: A crystal structure (CCDC 1267/4304) resolved phenylenebis(methylene) bridges with R-factors <0.05 .
Challenges:
- Twinned Data: Apply TWIN/BASF commands in SHELXL for pseudo-merohedral twinning .
- Disorder: Use PART/SUMP restraints for flexible pyrrolidinyl groups .
Advanced: What pharmacological mechanisms are associated with this compound’s structural analogs, such as CXCR4 antagonists?
Answer:
The analog Plerixafor (AMD3100) , a bicyclam with a 1,4-phenylenebis(methylene) core, acts as a CXCR4 antagonist by:
- Blocking CXCL12 binding, inhibiting chemotaxis in cancer cells .
- Enhancing neuroprotection in stroke models by reducing microglial activation (e.g., 50% reduction in infarct volume at 5 mg/kg doses) .
Methodological Insight:
- In Vivo Models: Administer via intraperitoneal injection in rodent stroke studies; monitor outcomes using modified Neurological Severity Scores (mNSS) .
Advanced: How can this compound be functionalized for nanoparticle-based drug delivery systems?
Answer:
- Surface Functionalization: Covalently conjugate to PLGA nanoparticles via carbodiimide chemistry (EDC/NHS), achieving >80% siRNA encapsulation efficiency .
- Targeting Applications: Use CXCR4 antagonism to direct nanoparticles to metastatic cancer cells (e.g., in breast cancer xenografts) .
Validation:
Advanced: What challenges arise when using this compound as a ligand in metal-organic frameworks (MOFs)?
Answer:
Challenges:
- Flexibility: The phenylenebis(methylene) linker’s conformational freedom can reduce MOF stability. Mitigate via cross-linking with rigid co-ligands (e.g., 5,5'-bi-1,10-phenanthroline) .
- Coordination Geometry: Optimize metal-ligand ratios (e.g., 2:1 for Zn²⁺) to prevent framework collapse .
Case Study:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
